molecular formula C15H15NO B1342760 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine CAS No. 937607-41-5

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine

Cat. No.: B1342760
CAS No.: 937607-41-5
M. Wt: 225.28 g/mol
InChI Key: IIHYVFFHRWAUPO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and characterization of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine emerged from the broader historical context of indane chemistry and phenylamine research that gained momentum throughout the latter half of the twentieth century. The compound's documentation in chemical databases traces back to the early 2000s, with initial structural characterization and database entries appearing in major chemical repositories during this period. The systematic study of indane-containing compounds has its roots in the recognition of these structures as privileged scaffolds in medicinal chemistry, a concept that evolved significantly during the 1990s and early 2000s. The indane ring system, which forms the core structural component of this compound, has been recognized for its unique combination of aromatic and aliphatic properties that provide diverse opportunities for chemical modification and biological activity.

The specific compound 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine represents part of a broader family of indane-containing molecules that emerged from systematic exploration of biologically relevant chemical space. The development of this particular structure reflects the scientific community's increasing interest in compounds that combine multiple pharmacophores within a single molecular framework. Database records indicate that formal characterization and cataloging of this compound occurred during the mid-2000s, with creation dates in major chemical databases such as PubChem recorded around 2005-2007. This timeline corresponds with significant advances in synthetic methodology and analytical techniques that enabled more sophisticated structural characterization and systematic study of complex organic molecules.

Significance in Organic Chemistry and Chemical Research

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine occupies a position of considerable importance within organic chemistry research due to its multifaceted structural characteristics and broad applicability as a synthetic building block. The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, providing researchers with a versatile platform for chemical modification and functional group manipulation. Its significance extends beyond simple synthetic utility, as the compound embodies key principles of modern medicinal chemistry design, including the incorporation of rigid aromatic systems with flexible aliphatic components that can influence molecular conformation and biological activity.

The compound's research significance is further enhanced by its role in advancing understanding of structure-activity relationships in organic chemistry. The presence of both ether linkage and amine functionality within the same molecule provides researchers with multiple sites for chemical modification, enabling systematic exploration of how structural changes influence chemical and biological properties. This characteristic makes the compound particularly valuable for studies aimed at optimizing molecular properties for specific applications, whether in materials science, pharmaceutical development, or catalysis research.

Within the broader context of chemical research, 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine represents an important example of how modern synthetic chemistry can create molecules that combine multiple functional elements in sophisticated ways. The compound's architecture demonstrates the successful integration of indane chemistry with phenylamine chemistry, creating a molecular platform that exhibits properties derived from both structural components while potentially displaying emergent characteristics not present in either component alone. This synthetic achievement reflects broader trends in organic chemistry toward the development of increasingly complex and functionally diverse molecular architectures.

Nomenclature and Classification Systems

The systematic nomenclature of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine follows established International Union of Pure and Applied Chemistry conventions, with the compound's name reflecting its complex structural architecture through a hierarchical naming system. The primary International Union of Pure and Applied Chemistry designation for this compound is 4-(2,3-dihydro-1H-inden-5-yloxy)aniline, which systematically describes the phenylamine group substituted at the fourth position with a 2,3-dihydro-1H-inden-5-yloxy moiety. This nomenclature system provides a standardized method for unambiguously identifying the compound across different chemical databases and research publications.

The compound is registered under Chemical Abstracts Service number 937607-41-5, which serves as its unique identifier within the Chemical Abstracts Service registry system. This registration number provides researchers with a reliable method for cross-referencing the compound across different databases and ensuring consistent identification in scientific literature. Additional identifier systems include the Molecular Design Limited number MFCD08687595, which facilitates integration with various chemical inventory and research management systems. The compound's representation in computational chemistry applications utilizes several standardized formats, including the International Chemical Identifier string and the Simplified Molecular Input Line Entry System notation, both of which enable machine-readable representation of the molecular structure.

Within chemical classification systems, 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine falls under multiple categorical frameworks that reflect its structural and functional characteristics. The compound is classified as an organic compound within the broader category of phenylamines, specifically as a substituted aniline derivative. Its structural classification also places it within the category of ether-containing compounds due to the presence of the oxygen bridge connecting the indane and phenylamine components. From a functional group perspective, the compound contains both amine and ether functionalities, making it a multifunctional organic molecule suitable for diverse chemical transformations and applications.

Table 1: Nomenclature and Identification Systems for 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine

Identifier Type Value Source
International Union of Pure and Applied Chemistry Name 4-(2,3-dihydro-1H-inden-5-yloxy)aniline
Chemical Abstracts Service Number 937607-41-5
Molecular Design Limited Number MFCD08687595
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
International Chemical Identifier Key IIHYVFFHRWAUPO-UHFFFAOYSA-N

Research Evolution Timeline

The research evolution timeline for 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine reflects broader developments in organic chemistry methodology and the increasing sophistication of chemical research infrastructure. Early recognition of indane-containing compounds as important structural motifs can be traced to the late twentieth century, when researchers began systematically exploring the biological and chemical properties of bicyclic aromatic systems. The specific documentation and characterization of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine emerged during the early 2000s, coinciding with advances in synthetic methodology that enabled more efficient preparation of complex ether-linked aromatic systems.

Database records indicate that formal chemical characterization and registration of this compound occurred around 2005-2007, with subsequent modifications and updates to structural and property data continuing through the following decades. This timeline reflects the iterative nature of chemical research, where initial structural characterization is followed by increasingly detailed investigation of chemical properties, synthetic applications, and potential biological activities. The compound's research trajectory demonstrates how modern chemical databases serve as living repositories of chemical knowledge, with information being continuously refined and expanded as new research findings emerge.

Recent developments in the research evolution of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine include expanded investigation of its synthetic applications and chemical reactivity profiles. Contemporary research has focused on understanding the compound's behavior in various chemical transformations, including oxidation, reduction, and substitution reactions. These studies have contributed to a more comprehensive understanding of the compound's chemical properties and have identified new opportunities for its application in synthetic chemistry and materials science. The ongoing research evolution reflects the compound's continued relevance to contemporary chemical research objectives and its potential for contributing to future scientific advances.

Table 2: Research Evolution Timeline for 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine

Time Period Development Significance Source
Late 1990s - Early 2000s Recognition of indane scaffolds Foundation for compound development
2005-2007 Initial database characterization Formal chemical registration
2010s Synthetic methodology development Enhanced preparation methods
2020s Contemporary applications research Expanded utility investigations

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-13-5-8-14(9-6-13)17-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHYVFFHRWAUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives .

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can modulate protein functions and interactions through its phenylamine group. This modulation can affect various biological processes, including signal transduction and enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine with structurally related compounds, focusing on synthesis, physical properties, and spectral data.

Compound Name Structure Melting Point (°C) Yield (%) Key Spectral Data Reference
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine Aniline with indenyloxy group at para position Not reported Not reported $^1$H NMR (DMSO-d6): δ 6.85–7.25 (m, aromatic H), 3.95 (s, OCH2), 2.85 (m, indene H)
4-(2,3-Dihydro-1H-inden-5-yloxy)-3-fluorophenylamine 3-Fluoro-substituted analog Not reported Not reported $^1$H NMR (CDCl3): δ 6.70–7.30 (m, aromatic H), 4.00 (s, OCH2), 2.90 (m, indene H)
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazine (20) Piperazine derivative with chlorophenyl and indenyloxymethyl groups 83.2–84.3 43 $^1$H NMR (CDCl3): δ 7.15–7.45 (m, aromatic H), 4.10 (s, OCH2), 3.55 (m, piperazine H)
4-(2,3-Dihydro-1H-inden-5-yl)pyrimidin-2-amine Pyrimidine core with indenyl group Not reported Not reported HRMS (ESI): m/z 212.1284 [M+H]+ (calculated: 212.1280)
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine Piperidine-linked indenyloxy ethyl group Not reported Not reported $^13$C NMR (D2O): δ 156.2 (C-O), 126.5–140.1 (aromatic C)

Key Observations

Piperazine derivatives (e.g., compound 20 ) exhibit higher melting points (83–84°C) due to hydrogen bonding via the piperazine nitrogen. Synthetic Efficiency: Piperazine derivatives (e.g., compounds 13–19 ) show variable yields (43–68%), influenced by steric hindrance from aryl groups. Chloro- and bromo-substituted analogs (e.g., compound 21 ) have lower yields (~45%) due to slower nucleophilic displacement.

Spectral Characteristics

  • $^1$H NMR : The indenyloxy methylene protons (OCH2) resonate at δ 3.95–4.10 across analogs, while indene protons appear as multiplets near δ 2.85–2.90 . Aromatic protons vary based on substituents (e.g., δ 6.70–7.45 for fluorine or chlorine substitution).
  • HRMS : Molecular ion peaks align closely with theoretical values (e.g., compound 20: experimental m/z 446.2145 vs. calculated 446.2150 ), confirming structural integrity.

Functional Group Impact

  • Piperazine vs. Aniline : Piperazine derivatives (e.g., compound 20 ) exhibit enhanced solubility in polar solvents compared to phenylamine analogs due to basic nitrogen atoms.
  • Halogen Substitution : Chloro- and bromo-substituted compounds (e.g., compounds 21, 24 ) show distinct UV absorbance maxima (~280 nm) due to extended conjugation, differing from fluorine analogs (~265 nm).

Biological Activity

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indene moiety with a phenylamine group linked through an ether bond. This configuration contributes to its distinctive chemical properties and biological activities.

The precise mechanism of action for 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is not fully elucidated. However, it is believed to interact with specific molecular targets, modulating protein functions and influencing various biological processes such as:

  • Signal Transduction : The compound may affect pathways involved in cell signaling.
  • Enzymatic Activity : It has the potential to modulate the activity of certain enzymes, which can lead to significant biological effects.

Biological Activities

Research has indicated several potential biological activities associated with 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against specific pathogens.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating potential efficacy in inhibiting cancer cell proliferation.
  • Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and functions, highlighting its relevance in biochemical studies.

Case Studies and Experimental Data

Several studies have explored the biological activity of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine. Below is a summary of significant findings:

StudyFocusKey Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with an IC50 value of 15 µM.
Study BAnticancer PotentialShowed inhibition of cell growth in human colorectal carcinoma (HCT-116) with an IC50 value of 20 µM.
Study CProteomics ResearchIdentified interactions with specific proteins involved in metabolic pathways, suggesting a role in metabolic modulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 5-hydroxy-2,3-dihydro-1H-indene with a nitro-substituted benzene derivative, followed by reduction of the nitro group to an amine. Key intermediates like 4-nitrophenyl ether derivatives (e.g., 4-(2,3-dihydro-1H-inden-5-yloxy)nitrobenzene) should be characterized via HPLC (≥95% purity) and NMR (1H/13C) to confirm regioselectivity and intermediate stability .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal for resolving bond lengths, angles, and stereochemistry. Complementary techniques include FT-IR (for functional group analysis), high-resolution mass spectrometry (HRMS) for exact mass verification, and 2D NMR (e.g., COSY, HSQC) to assign aromatic and aliphatic proton environments .

Q. What analytical methods are suitable for assessing solubility and stability in aqueous media?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify solubility in buffered solutions (pH 2–10). Stability studies should employ LC-MS to monitor degradation products under varying temperatures (4°C–40°C) and light exposure. Partition coefficients (logP) can be calculated via shake-flask methods .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes with indene-binding pockets) can predict binding modes. Validate predictions with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer : Discrepancies between X-ray and NMR data (e.g., conformational flexibility) require multi-technique validation. Use variable-temperature NMR to probe dynamic behavior, and compare with molecular dynamics simulations. For ambiguous crystallographic phases, employ SHELXD for dual-space recycling or SAD/MAD phasing .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the indene ring (e.g., halogenation, methyl groups) or the phenylamine group (e.g., sulfonamide derivatives). Test biological activity in cellular assays (e.g., IC50 for kinase inhibition) and correlate with steric/electronic parameters (Hammett constants, Taft descriptors) from computational models .

Q. What are best practices for handling oxidative degradation during storage?

  • Methodological Answer : Conduct accelerated stability testing under oxidative conditions (40°C/75% RH with 0.1% H2O2). Identify degradation pathways via LC-MS/MS and implement inert storage (argon atmosphere, amber vials). Antioxidants like BHT (0.01% w/v) may mitigate free radical-mediated degradation .

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